REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:22]=[CH:21][C:5]([O:6][CH2:7][C:8]2[S:9][CH:10]=[CH:11][C:12]=2[S:13](C2NC=CC=2)(=[O:15])=[O:14])=[CH:4][CH:3]=1.[OH-].[Na+].CCO.S(Cl)([Cl:31])(=O)=O>>[CH3:1][C:2]1[CH:22]=[CH:21][C:5]([O:6][CH2:7][C:8]2[S:9][CH:10]=[CH:11][C:12]=2[S:13]([Cl:31])(=[O:15])=[O:14])=[CH:4][CH:3]=1 |f:1.2.3|
|
Name
|
2-[(4-methylphenoxymethyl]thiophene-3-sulfonyl}pyrrole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(OCC=2SC=CC2S(=O)(=O)C=2NC=CC2)C=C1
|
Name
|
NaOH EtOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+].CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in yield
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(OCC=2SC=CC2S(=O)(=O)Cl)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |